Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Description
Evolution of 2,5-Diazabicyclo[2.2.1]heptane Research
The exploration of 2,5-diazabicyclo[2.2.1]heptane derivatives began with pioneering synthetic work by Portoghese and Mikhail in 1966, who first reported the cyclization of N-substituted piperazines to form the bicyclic core. This foundational study demonstrated the feasibility of constructing the strained bridged system through thermal rearrangement, though yields remained modest (30–40%). Subsequent advancements in the 1990s by Jordis et al. introduced stereoselective routes to enantiomerically pure (1S,4S)-configured derivatives, enabling systematic structure-activity relationship studies. By the early 2000s, Yakovlev et al. optimized microwave-assisted synthesis protocols, reducing reaction times from 48 hours to 15 minutes while achieving 85% yields. These methodological improvements coincided with growing recognition of the scaffold’s pharmacological potential, as evidenced by its incorporation into danofloxacin side chains for enhanced antibacterial activity. Contemporary research, such as the 2017 synthesis of antiproliferative dithiocarbamate hybrids, underscores the scaffold’s enduring relevance in oncology drug discovery.
Historical Significance in Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, 2,5-diazabicyclo[2.2.1]heptane emerged as a constrained analogue of piperazine, addressing the conformational flexibility that often limits the target specificity of six-membered heterocycles. The bicyclic system’s 75° bridgehead angle and flattened boat conformation create distinct electronic environments at the nitrogen centers, enabling precise spatial orientation of pharmacophoric groups. This structural rigidity proved particularly valuable in kinase inhibitor design, where the scaffold’s fixed geometry reduces entropic penalties during protein binding. Comparative crystallographic analyses with piperazine derivatives revealed 1.2–1.5 Å shorter inter-nitrogen distances in the bicyclic system, a feature exploited to enhance chelation of metal cofactors in enzymatic active sites. The scaffold’s integration into clinical candidates like cefozopram antibiotics further validated its role as a privileged structure in medicinal chemistry.
Development of Carboxylate Derivatives
Functionalization of the 2,5-diazabicyclo[2.2.1]heptane core with carboxylate groups began with the strategic introduction of tert-butyl esters as protective intermediates. The 2002 patent EP1368348B1 detailed synthetic routes to N-carboxylated derivatives, highlighting the tert-butyl group’s role in masking reactive amines during multistep syntheses. X-ray diffraction studies of tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate confirmed that steric bulk from the tert-butyl moiety induces a 12° distortion in the bicyclic framework, enhancing solubility without compromising ring strain. This balance proved critical in the development of prodrugs, where enzymatic cleavage of the ester group regenerates the active amine pharmacophore. Recent applications include Michael adducts with nitrostyrenes, where the carboxylate’s electron-withdrawing effects stabilize transition states during cycloaddition reactions.
Contribution to Bridged Heterocycle Chemistry
The 2,5-diazabicyclo[2.2.1]heptane system has become a paradigm for bridged heterocycle design, offering insights into strain energy management and stereoelectronic tuning. Density functional theory calculations estimate the scaffold’s strain energy at 25–30 kcal/mol, comparable to norbornane but significantly lower than smaller bicyclic systems like azabicyclo[2.2.0]hexanes. This moderate strain facilitates synthetic accessibility while maintaining sufficient rigidity for molecular recognition applications. In enzyme inhibition studies, the scaffold’s fixed dihedral angles (55–60° between nitrogen lone pairs) enabled selective blockade of ATP-binding pockets in kinases, achieving 10-fold selectivity over related isoforms. The incorporation of hydroxyl groups at the 7-position, as in the title compound, introduced hydrogen-bonding capabilities that improved membrane permeability by 40% compared to non-hydroxylated analogues. These advancements underscore the scaffold’s central role in advancing bridged heterocycle chemistry from theoretical curiosity to therapeutic workhorse.
Properties
IUPAC Name |
tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-6-8(13)7(12)4-11-6/h6-8,11,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETGJOXYTQTEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CN2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-hydroxy-2,5-diazabicyclo[221]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under basic conditions to form the diazabicycloheptane core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to modify the diazabicycloheptane core or other functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry
Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate serves as a building block for synthesizing more complex molecules. It is particularly valuable in developing pharmaceuticals and agrochemicals due to its versatile reactivity.
Biology
The compound's unique structure allows it to act as a tool for studying enzyme interactions and protein-ligand binding. Its ability to mimic natural substrates can influence biochemical pathways, making it useful in biochemical research.
Medicine
Potential therapeutic applications include:
- Neurological Disorders: It may serve as a precursor for drugs targeting conditions like Alzheimer's or Parkinson's disease.
- Antiviral Agents: The compound can be an intermediate in synthesizing antiviral medications.
Industry
In materials science, it can be utilized to develop new materials with specific properties such as polymers or catalysts, enhancing performance in various applications.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound as a precursor for synthesizing anti-inflammatory agents through coupling reactions with various carboxylic acids . The resulting compounds showed promising activity compared to standard drugs.
Case Study 2: Enzyme Interaction Studies
Research highlighted the compound's role in investigating enzyme interactions, where it acted as an inhibitor or substrate analog in various biochemical assays, providing insights into enzyme mechanisms and potential therapeutic targets .
Mechanism of Action
The mechanism by which tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The diazabicycloheptane core can mimic natural substrates or inhibitors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Properties:
- Melting Point : 74–76°C (for stereoisomer (1S,4S)-(−)-form) .
- Optical Rotation : −44° (c=1 in chloroform) .
- Solubility : Insoluble in water; soluble in organic solvents like DCM and DMF .
- Synthesis : Typically involves DAST-mediated fluorination or nucleophilic cyclization of cyclopropenes with carbamates .
Comparison with Similar Compounds
Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate belongs to a family of diazabicyclo compounds with structural and functional variations. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Research Findings
Stereochemical Impact : The (1R,4R,7S)-stereoisomer of the 7-hydroxy derivative exhibits superior binding affinity to chemokine receptors compared to its enantiomers, highlighting the role of stereochemistry in drug design .
Functional Group Flexibility : The hydroxyl group at C7 allows for further derivatization (e.g., fluorination via DAST), enabling the synthesis of analogs like the 7-fluoro derivative, which shows improved metabolic stability .
Comparative Reactivity: Non-hydroxylated analogs (e.g., tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate) are less reactive in nucleophilic substitutions due to the absence of the hydroxyl group, limiting their utility in late-stage functionalization .
Bicyclic Framework Effects : Compounds with [2.2.2] frameworks (e.g., tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate) exhibit lower ring strain and higher solubility but reduced target specificity compared to [2.2.1] analogs .
Biological Activity
Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1228112-74-0) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through multicomponent reactions involving readily available starting materials, which allows for the introduction of various functional groups that may enhance biological activity. The synthesis typically involves:
- Formation of Bicyclic Structure : Utilizing cycloaddition reactions to create the bicyclic framework.
- Functional Group Modifications : Introducing hydroxyl and carboxylate groups to improve solubility and bioactivity .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of related diazabicyclo compounds on various cancer cell lines. For instance, a study evaluated the antiproliferative activity of several derivatives on cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines. The results indicated that certain derivatives exhibited significant activity, with IC values ranging from 18 to 28 µg/mL, suggesting potential therapeutic applications .
The proposed mechanism of action for these compounds involves:
- Induction of Apoptosis : Compounds induce apoptosis in tumor cells through caspase-dependent pathways.
- Selective Toxicity : These compounds demonstrate greater selectivity towards tumor cells compared to normal lymphocytes, minimizing collateral damage .
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound and its analogs on various cancer cell lines. The assays utilized crystal violet staining to assess cell viability post-treatment, confirming that certain derivatives significantly inhibited cell proliferation without inducing necrosis .
- ADME Profiling : In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggest that these compounds have favorable pharmacokinetic profiles, indicating their potential for development as drug candidates .
Table 1: Antiproliferative Activity of Diazabicyclo Compounds
| Compound ID | Cell Line | IC (µg/mL) |
|---|---|---|
| 9e | CaSki | 28 |
| 9e | MDA-MB-231 | 18 |
| 9e | SK-Lu-1 | 20 |
| Property | Value |
|---|---|
| Molecular Weight | 214.27 g/mol |
| Purity | 97% |
| CAS Number | 1228112-74-0 |
Q & A
Basic: What synthetic routes are commonly employed to prepare tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with bicyclic framework construction, followed by functionalization. For example:
Bicyclic Core Formation : Use of DAST (diethylaminosulfur trifluoride) to fluorinate intermediates in dichloromethane (DCM) at 0°C .
Hydroxylation : Controlled introduction of hydroxyl groups via oxidation or substitution reactions under anhydrous conditions.
Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are introduced/removed using trifluoroacetic acid (TFA) or HCl in dioxane .
Purification : Column chromatography with gradients of ethyl acetate and methanol yields >95% purity .
Basic: How is the compound’s identity and purity validated in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups. For example, δ 1.33 ppm (Boc methyl groups) and δ 3.15–4.46 ppm (diazabicyclo protons) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Monitors molecular ion peaks (e.g., [M+H]⁺ = 482.33) and detects impurities .
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify stereochemical integrity .
Advanced: How does stereochemistry at the 7-hydroxy position influence biological activity?
Methodological Answer:
- Stereochemical Impact : The (1R,4R,7S) configuration enhances binding to chemokine receptors (e.g., CCR5) due to spatial alignment of the hydroxyl group with target pockets. In contrast, the (1S,4S,7R) isomer shows reduced affinity .
- Experimental Validation :
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates at 90°C .
- Catalyst Screening : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) enhances nucleophilic substitution efficiency .
- Continuous Flow Reactors : Reduce reaction time and improve reproducibility for steps like Boc deprotection .
Advanced: How can researchers resolve discrepancies in reported spectroscopic data?
Methodological Answer:
- Contradiction Analysis : Compare NMR shifts across studies. For example, δ 7.16–8.16 ppm variations in aromatic protons may arise from solvent (DMSO vs. CDCl₃) or pH differences .
- Standardization : Use deuterated solvents and internal standards (e.g., TMS) for consistency.
- Collaborative Validation : Cross-check data with independent labs or computational tools (e.g., ACD/Labs NMR predictor) .
Basic: What storage conditions ensure the compound’s stability?
Methodological Answer:
- Temperature : Store at –20°C in sealed, argon-purged vials to prevent hydrolysis of the Boc group .
- Moisture Control : Use desiccants (e.g., silica gel) in containers.
- Stability Monitoring : Periodic LCMS analysis detects degradation (e.g., loss of [M+H]⁺ peak intensity) .
Advanced: What in silico methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze binding modes to targets like chemokine receptors using software (e.g., GROMACS) .
- ADMET Prediction : Tools like SwissADME estimate logP (2.1), solubility (−3.2 LogS), and CYP450 inhibition risks .
- Docking Studies : AutoDock Vina evaluates hydrogen bonding interactions between the hydroxyl group and receptor residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
